beta-D-galactofuranose

Carbohydrate Chemistry Mutarotation Kinetics Tautomerism

β-D-Galactofuranose is the essential five-membered ring form of galactose—critically, it is not interchangeable with common galactopyranose. Absent in mammals, this rare sugar is a validated building block for the cell walls of Mycobacterium tuberculosis, Aspergillus fumigatus, and Leishmania species. Its unique structure makes it the mandatory substrate for UDP-galactopyranose mutase (UGM) screens, galactofuranosyltransferase assays, and the chemoenzymatic synthesis of pathogen glycoconjugate antigens. Using generic D-galactose will completely negate any assay relying on furanose-specific enzymatic pathways. Secure research-grade β-D-Galf with ≥95% purity to ensure valid, reproducible results in anti-infective drug discovery.

Molecular Formula C6H12O6
Molecular Weight 180.16 g/mol
CAS No. 7045-51-4
Cat. No. B3056323
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebeta-D-galactofuranose
CAS7045-51-4
Molecular FormulaC6H12O6
Molecular Weight180.16 g/mol
Structural Identifiers
SMILESC(C(C1C(C(C(O1)O)O)O)O)O
InChIInChI=1S/C6H12O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2-11H,1H2/t2-,3-,4-,5+,6-/m1/s1
InChIKeyAVVWPBAENSWJCB-DGPNFKTASA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Beta-D-galactofuranose (CAS 7045-51-4): Procurement Guide for a Rare, Pathogen-Specific Monosaccharide


Beta-D-galactofuranose (β-D-Galf, CAS 7045-51-4) is the five-membered ring (furanose) form of D-galactose, as opposed to the common six-membered ring (pyranose) form [1]. It is a rare sugar in nature, primarily known for its critical role as a fundamental metabolite and its presence as an essential building block in the cell walls and surface glycoconjugates of numerous pathogenic microorganisms, including Mycobacterium tuberculosis, Aspergillus fumigatus, Trypanosoma cruzi, and Leishmania species [2][3]. Crucially, β-D-Galf is absent in humans, a key factor that underpins its significance as a target for drug discovery and its value as a specialized research tool [4].

Beta-D-galactofuranose (CAS 7045-51-4) vs. Analogs: Why Structural and Biological Distinctions Prevent Interchangeability


The procurement of beta-D-galactofuranose cannot be satisfied by its more common and cheaper isomer, galactopyranose, nor by generic D-galactose, due to profound differences in chemical behavior, stability, and biological relevance. In aqueous solution, β-D-galactofuranose is a minor tautomer, comprising only ~3% of the equilibrium mixture at 20°C, compared to 64% for β-D-galactopyranose, underscoring its distinct thermodynamic properties [1]. This structural difference is the basis for its unique biological function: the furanose form is specifically incorporated into the glycoconjugates of many pathogens by dedicated enzymes like UDP-galactopyranose mutase (UGM), which catalyzes the ring contraction from the pyranose form [2]. Therefore, using the incorrect galactose form would completely negate any assay or process reliant on the furanose-specific enzymatic pathways or recognition events unique to β-D-Galf.

Quantitative Evidence for Beta-D-galactofuranose (CAS 7045-51-4) Selection: A Comparative Analysis


Kinetic vs. Thermodynamic Control: Furanose Formation Outpaces Pyranose Ring Closure

The kinetics of D-galactose tautomerization reveal that the formation of furanose forms (including β-D-Galf) is 8- to 13-fold faster than the formation of pyranose forms [1]. This indicates that under kinetic control or in non-equilibrium conditions, the furanose form can be generated more rapidly. Furthermore, the initial, rapid stage of D-galactose mutarotation is due to the formation of α- and β-D-galactofuranose, while the slower phase is attributed to β-D-galactopyranose formation [1].

Carbohydrate Chemistry Mutarotation Kinetics Tautomerism

Enzymatic Target Validation: Critical Active Site Residues in Eukaryotic UGM Differ from Bacterial Orthologs

UDP-galactopyranose mutase (UGM), the enzyme responsible for synthesizing the activated form of β-D-Galf (UDP-Galf), is a validated drug target. A comparative kinetic study of UGMs from eukaryotic pathogens (Aspergillus fumigatus and Trypanosoma cruzi) showed that mutations at specific active site residues (e.g., F66A, Y104A, Q107A, N207A, Y317A in A. fumigatus UGM), which are conserved in eukaryotes but absent or different in bacteria, led to a 200- to 1000-fold decrease in the enzyme's catalytic efficiency (kcat/KM) [1]. This quantifies the differential importance of these residues for UGM activity in eukaryotes.

Enzymology Drug Discovery Antifungal Targets Antiparasitic Targets

Inhibitor Design: A 15-fold Difference in Ki Defines Superior Galf-Mimetic Inhibition

In the design of inhibitors targeting β-D-galactofuranosidases, the configuration of the mimetic is critical. A direct comparison of two thiodisaccharide mimetics showed that compound 18, a D-galactofuranose derivative, exhibited a Ki of 0.15 mM against the β-D-galactofuranosidase from Penicillium fellutanum. In contrast, compound 16, an L-altrofuranose derivative, was a significantly weaker inhibitor with a Ki of 2.23 mM, representing a 15-fold loss in potency [1]. Both compounds were competitive inhibitors.

Glycobiology Enzyme Inhibition Chemical Biology Glycomimetics

Antimycobacterial Activity: Galf Thioglycoside with 9-Heptadecyl Chain is >6x More Potent than Octyl Analog

The structure-activity relationship of Galf thioglycosides reveals a critical dependence on the aglycon chain length for antimycobacterial potency. A Galf 9-heptadecyl thioglycoside derivative exhibited significant in vitro growth inhibition of Mycobacterium smegmatis, with a Minimum Inhibitory Concentration (MIC) below 5 μg/mL. In contrast, the Galf 1-octyl thioglycoside analog showed no inhibitory activity at concentrations up to 32 μg/mL [1]. This >6-fold difference in MIC underscores the requirement for a longer, more lipophilic aglycon to confer potent antimicrobial activity in this chemical series.

Antimicrobial Discovery Medicinal Chemistry Tuberculosis Glycolipids

Leishmanicidal Activity: Octyl-Galf Derivative Exhibits an IC50 of 8.96 μM Against L. donovani Promastigotes

Alkyl galactofuranosides have shown promise as antileishmanial agents. In vitro evaluation of octyl-β-D-galactofuranoside (Compound 1) against Leishmania donovani promastigotes revealed a 50% inhibitory concentration (IC50) of 8.96 ± 2.5 μM [1]. The study further demonstrated that this activity was mediated through interaction with the parasite membrane, with the n-octyl chain playing a primary role in anchoring and the furanose ring being crucial for the antileishmanial effect [1]. While not a direct head-to-head within the same report, this establishes a potency benchmark for Galf derivatives against this parasite.

Antiparasitic Agents Leishmaniasis Glycobiology Neglected Tropical Diseases

Evidence-Based Application Scenarios for Beta-D-galactofuranose (CAS 7045-51-4) in Research and Development


Targeted Antifungal Drug Discovery Against Aspergillus fumigatus

Leverage the validated essentiality of β-D-Galf in the cell wall of pathogenic fungi like A. fumigatus. The quantitative evidence showing a 200- to 1000-fold drop in UGM catalytic efficiency upon mutation of eukaryotic-specific active site residues [1] supports the use of β-D-Galf and its analogs in high-throughput screening (HTS) campaigns to identify selective UGM inhibitors. Such inhibitors are predicted to disrupt fungal cell wall integrity without affecting human hosts, as the Galf pathway is absent in mammals [2].

Development of Novel Antimycobacterial Agents for Tuberculosis

Utilize β-D-Galf as a core scaffold for synthesizing potent antimycobacterial compounds. The structure-activity relationship (SAR) data clearly demonstrates that specific derivatives, such as the Galf 9-heptadecyl thioglycoside, possess significant activity (MIC < 5 μg/mL) against Mycobacterium smegmatis, a model for M. tuberculosis [1]. This evidence guides medicinal chemistry efforts to optimize lead compounds for improved potency and pharmacokinetic properties, focusing on the essential lipophilic aglycon modifications.

Design of Selective Inhibitors for β-D-Galactofuranosidases

Apply the comparative inhibition data (Ki = 0.15 mM for a D-Galf mimetic vs. Ki = 2.23 mM for an L-altrofuranose mimetic) to design potent and selective chemical probes or therapeutic leads targeting β-D-galactofuranosidases [1]. These enzymes are crucial for Galf metabolism in various pathogens, and the 15-fold difference in potency provides a clear rationale for prioritizing D-Galf-based scaffolds in inhibitor development programs.

Creation of Defined Glycoconjugate Substrates and Standards

Employ pure β-D-galactofuranose as a critical building block for the chemoenzymatic synthesis of complex glycoconjugates found on pathogen surfaces. As the dedicated substrate for galactofuranosyltransferases (Gfs) [1], its use is essential for generating authentic standards for analytical methods (e.g., mass spectrometry, NMR) and for producing well-defined antigens to study host-pathogen interactions or for vaccine development efforts targeting Galf-containing epitopes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for beta-D-galactofuranose

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.